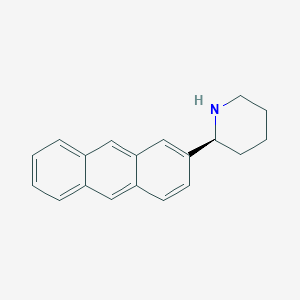
(2S)-2-(2-Anthryl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.
Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:
Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.
Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.
(2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.
Propriétés
Formule moléculaire |
C19H19N |
|---|---|
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
(2S)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |
Clé InChI |
YTCPGUFQMDCBNO-IBGZPJMESA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
SMILES canonique |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B13048190.png)
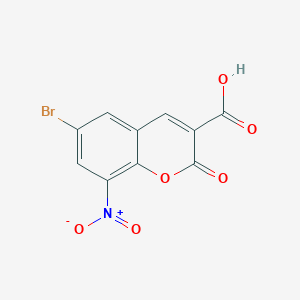
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13048200.png)
![6-chloro-3-ethyl-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13048212.png)
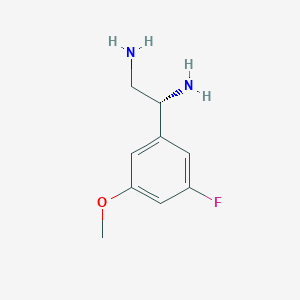
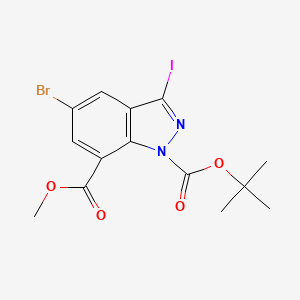
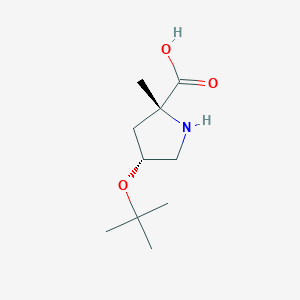
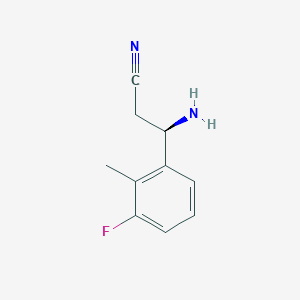
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

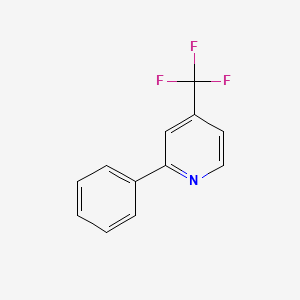
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)

